molecular formula C13H17ClN2O7S B14401696 Hexanoic acid, 6-(((5-chloro-2-methoxy-4-nitrophenyl)sulfonyl)amino)- CAS No. 85844-91-3

Hexanoic acid, 6-(((5-chloro-2-methoxy-4-nitrophenyl)sulfonyl)amino)-

Katalognummer: B14401696
CAS-Nummer: 85844-91-3
Molekulargewicht: 380.80 g/mol
InChI-Schlüssel: XYSHWISBMPZONQ-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Hexanoic acid, 6-(((5-chloro-2-methoxy-4-nitrophenyl)sulfonyl)amino)- is a complex organic compound characterized by its unique structure, which includes a hexanoic acid backbone and a sulfonyl amino group attached to a chlorinated, methoxylated, and nitrated phenyl ring

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of Hexanoic acid, 6-(((5-chloro-2-methoxy-4-nitrophenyl)sulfonyl)amino)- typically involves multiple steps, starting with the preparation of the phenyl ring with the desired substituents. This can be achieved through nitration, chlorination, and methoxylation reactions. The sulfonyl amino group is then introduced via sulfonylation reactions, followed by the attachment of the hexanoic acid moiety through esterification or amidation reactions.

Industrial Production Methods

Industrial production of this compound may involve large-scale chemical processes that optimize yield and purity. These processes often include the use of catalysts, controlled reaction conditions (temperature, pressure, pH), and purification techniques such as crystallization, distillation, or chromatography.

Analyse Chemischer Reaktionen

Types of Reactions

Hexanoic acid, 6-(((5-chloro-2-methoxy-4-nitrophenyl)sulfonyl)amino)- can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can target the nitro group, converting it to an amino group.

    Substitution: The chloro group can be substituted with other nucleophiles, such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.

    Reduction: Reducing agents such as hydrogen gas with a palladium catalyst, or sodium borohydride, can be used.

    Substitution: Nucleophilic substitution reactions often require bases like sodium hydroxide or potassium carbonate.

Major Products

    Oxidation: Sulfoxides and sulfones.

    Reduction: Amino derivatives.

    Substitution: Various substituted phenyl derivatives depending on the nucleophile used.

Wissenschaftliche Forschungsanwendungen

Hexanoic acid, 6-(((5-chloro-2-methoxy-4-nitrophenyl)sulfonyl)amino)- has several scientific research applications:

    Chemistry: Used as a reagent or intermediate in organic synthesis.

    Biology: Studied for its potential biological activity, including antimicrobial and anti-inflammatory properties.

    Medicine: Investigated for its potential therapeutic effects, particularly in drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Wirkmechanismus

The mechanism of action of Hexanoic acid, 6-(((5-chloro-2-methoxy-4-nitrophenyl)sulfonyl)amino)- involves its interaction with specific molecular targets and pathways. The sulfonyl amino group can form covalent bonds with nucleophilic sites on proteins or enzymes, potentially inhibiting their activity. The nitro group may also participate in redox reactions, affecting cellular oxidative stress pathways.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    Hexanoic acid, 6-(((5-chloro-2-methoxy-4-nitrophenyl)sulfonyl)amino)-: Unique due to its specific substituents and functional groups.

    Hexanoic acid, 6-(((5-chloro-2-methoxyphenyl)sulfonyl)amino)-: Lacks the nitro group, which may alter its reactivity and biological activity.

    Hexanoic acid, 6-(((5-chloro-4-nitrophenyl)sulfonyl)amino)-: Lacks the methoxy group, affecting its solubility and interaction with biological targets.

Uniqueness

Hexanoic acid, 6-(((5-chloro-2-methoxy-4-nitrophenyl)sulfonyl)amino)- is unique due to the combination of its functional groups, which confer specific chemical reactivity and potential biological activity. The presence of the nitro, methoxy, and sulfonyl amino groups makes it a versatile compound for various applications.

Eigenschaften

CAS-Nummer

85844-91-3

Molekularformel

C13H17ClN2O7S

Molekulargewicht

380.80 g/mol

IUPAC-Name

6-[(5-chloro-2-methoxy-4-nitrophenyl)sulfonylamino]hexanoic acid

InChI

InChI=1S/C13H17ClN2O7S/c1-23-11-8-10(16(19)20)9(14)7-12(11)24(21,22)15-6-4-2-3-5-13(17)18/h7-8,15H,2-6H2,1H3,(H,17,18)

InChI-Schlüssel

XYSHWISBMPZONQ-UHFFFAOYSA-N

Kanonische SMILES

COC1=C(C=C(C(=C1)[N+](=O)[O-])Cl)S(=O)(=O)NCCCCCC(=O)O

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.